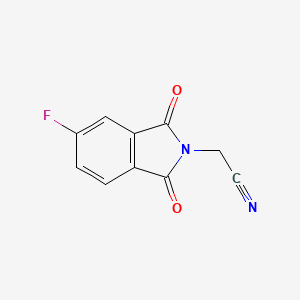

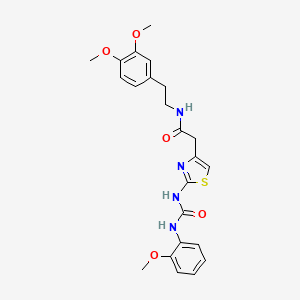

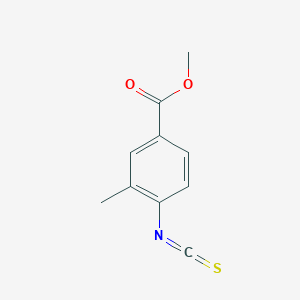

![molecular formula C24H26N2O B2500784 3,9,9-三甲基-6-[(E)-2-苯乙烯基]-6,8,10,11-四氢-5H-苯并[b][1,4]苯并二氮杂环-7-酮 CAS No. 1025658-27-8](/img/structure/B2500784.png)

3,9,9-三甲基-6-[(E)-2-苯乙烯基]-6,8,10,11-四氢-5H-苯并[b][1,4]苯并二氮杂环-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzodiazepine derivatives has been a subject of interest due to their potential therapeutic applications. In the first study, a series of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones were synthesized and evaluated for their antagonistic activity against AMPA receptors. The synthesis involved the creation of benzodiazepinones that showed noncompetitive, allosteric inhibition of the receptor-channel complex. The most potent compound identified was 1-(4-aminophenyl)-7,8-(methylenedioxy)-3,5-dihydro-4H-2,3-benzodiazepin-4-one, which exhibited significant anticonvulsant activity in a mouse model .

Molecular Structure Analysis

The molecular structure of benzodiazepines plays a crucial role in their interaction with biological targets. In the context of the first paper, the presence of the 7,8-(methylenedioxy) moiety and the 1-phenyl group appears to be essential for the observed antagonistic activity against AMPA receptors. The specific arrangement of these groups within the benzodiazepinone framework is responsible for the allosteric inhibition of the receptor-channel complex .

Chemical Reactions Analysis

The second study explores the reactivity of a 3-((4-oxo-4H-chromen-3-yl)methylene)-4-phenyl-1H-[1,5]benzodiazepin-2(3H)-one compound towards various nucleophiles. The compound underwent ring rearrangements and reactions with nucleophiles such as potassium hydroxide, ammonium acetate, hydrazine hydrate, and others, leading to the formation of diverse heterocyclic structures. These reactions resulted in the synthesis of pyranobenzodiazepine, pyridobenzodiazepine, and other substituted benzodiazepines, demonstrating the versatility of the benzodiazepine core when subjected to different chemical conditions .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one, we can infer from the related compounds that the physical properties such as solubility, melting point, and stability would be influenced by the substituents on the benzodiazepine core. The chemical properties, including reactivity and binding affinity to biological targets, are also likely to be affected by the specific structural features of the compound, as seen in the potent AMPA receptor antagonism and anticonvulsant activity of the synthesized benzodiazepinones .

科学研究应用

苯二氮卓类药物的合成方面

苯二氮卓类药物,包括类似于指定化合物的衍生物,一直是合成化学研究的焦点,旨在开发高效的生产方法,因为它们具有重要的药用价值。研究人员已经探索了使用邻苯二胺作为前体的1,4-和1,5-苯二氮卓类药物的系统合成策略,反映了不断努力增强这些生物活性分子合成的工作。这样的工作支持制药行业,为合成具有潜在治疗用途的苯二氮卓类药物衍生物提供途径,包括与指定化合物(Sunita Teli et al., 2023)相关的衍生物。

药理学和合成概况

苯二氮卓类药物的药理学和合成概况已经得到广泛审查,突出它们的多样生物活性,如镇静、抗抑郁、降压和钙通道阻滞等效应。这些审查为致力于开发具有改进疗效和安全性概况的新化合物的药物化学家提供了重要资源,潜在地包括开发类似于所提到的具体化合物(N. Dighe et al., 2015)的衍生物。

环境考虑

关于苯二氮卓类药物在环境中的存在、命运和转化的研究,包括水处理研究,揭示了这些化合物作为新兴环境污染物的担忧。苯二氮卓类药物的持久性和潜在的环境影响强调了理解它们在临床用途之外的命运的重要性,这可能间接涉及所有苯二氮卓类药物衍生物的环境管理(T. Kosjek et al., 2012)。

属性

IUPAC Name |

3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O/c1-16-9-11-18-20(13-16)26-19(12-10-17-7-5-4-6-8-17)23-21(25-18)14-24(2,3)15-22(23)27/h4-13,19,25-26H,14-15H2,1-3H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRXROBHKRETCU-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C(N2)C=CC4=CC=CC=C4)C(=O)CC(C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC3=C(C(N2)/C=C/C4=CC=CC=C4)C(=O)CC(C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

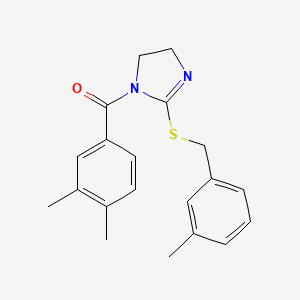

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)

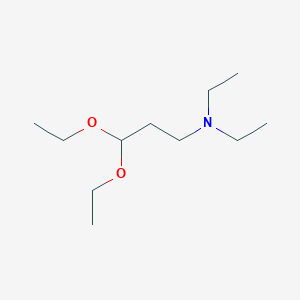

![3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2500715.png)

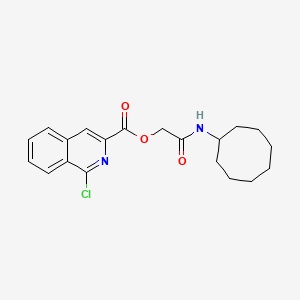

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2500718.png)

![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500721.png)